![molecular formula C18H15Cl2NO4 B2794621 Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone CAS No. 1421456-87-2](/img/structure/B2794621.png)

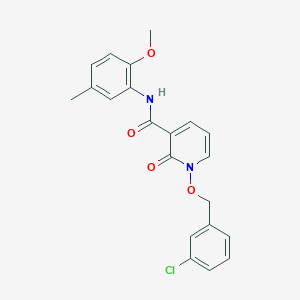

Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

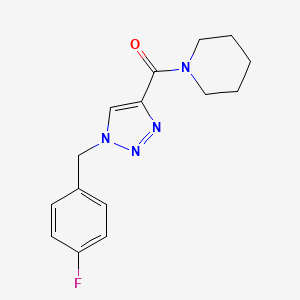

The compound “Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a 2-(3,5-dichlorophenyl)morpholino group, and a methanone group . It’s important to note that the exact properties and characteristics of this compound may vary depending on its specific structure and the presence of any additional functional groups or substituents .

Aplicaciones Científicas De Investigación

Catalytic Synthesis and Chemical Transformations

Catalytic Efficiency in Synthesis : One study describes the use of DABCO as an efficient catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone in an aqueous medium. This process showcases the compound's utility in facilitating reactions under environmentally friendly conditions (Salari, Mosslemin, & Hassanabadi, 2017).

Structural and Antiproliferative Analyses : Another research effort led to the synthesis and structural exploration of a novel bioactive heterocycle, highlighting its potential antiproliferative activity. The detailed structural characterization using various spectroscopic techniques emphasizes the compound's relevance in medicinal chemistry (Benaka Prasad et al., 2018).

Asymmetric Synthesis and Pharmaceutical Intermediates

Innovations in Asymmetric Synthesis : A convergent synthesis involving the compound as a key starting material for edivoxetine·HCl illustrates advancements in asymmetric synthesis. This method leverages chiral preservation and highlights a significant reduction in environmental impact compared to previous synthesis routes (Kopach et al., 2015).

Practical Synthesis for Clinical Application : The practical synthesis of chiral 2-Morpholine derivatives, serving as key pharmaceutical intermediates, demonstrates the compound's applicability in drug development processes. The synthesis process includes resolution and Grignard reaction steps, emphasizing the compound's versatility and potential for large-scale production (Kopach et al., 2009).

Green Chemistry and Sustainable Processes

- Advancements in Green Synthesis : Research into the green synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f][1]benzofuran-6-yl)methanones showcases the compound's role in promoting eco-friendly chemical processes. This study highlights the efficiency and environmental benefits of using water as the reaction medium (Salari, Mosslemin, & Hassanabadi, 2019).

Propiedades

IUPAC Name |

1,3-benzodioxol-5-yl-[2-(3,5-dichlorophenyl)morpholin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO4/c19-13-5-12(6-14(20)8-13)17-9-21(3-4-23-17)18(22)11-1-2-15-16(7-11)25-10-24-15/h1-2,5-8,17H,3-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWLQPMSKJWNKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2794539.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2794547.png)

![1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2794549.png)

![1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2794550.png)

![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2794555.png)